molecular formula C54H84Br2F2N2S3 B12322994 4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole CAS No. 1504626-07-6

4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole

Cat. No.: B12322994
CAS No.: 1504626-07-6
M. Wt: 1055.3 g/mol
InChI Key: JQZMVPSWTHIPKG-UHFFFAOYSA-N
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Description

4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole is a conjugated small molecule or monomer characterized by a central benzo[c][1,2,5]thiadiazole (BTD) core flanked by brominated thiophene units. Key structural features include:

  • Fluorination: Two fluorine atoms at the 5,6-positions of the BTD core, which enhance electron-withdrawing properties and reduce the lowest unoccupied molecular orbital (LUMO) energy .
  • Side-chain engineering: The 2-octyldodecyl alkyl chains on the thiophene units improve solubility in organic solvents and promote molecular self-assembly in thin films, critical for optoelectronic applications .
  • Bromine substituents: Enable further polymerization via Stille or Suzuki coupling reactions, making it a versatile building block for donor-acceptor (D-A) copolymers .

This compound is widely used in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and cancer phototheranostics due to its tunable bandgap, high charge-carrier mobility, and aggregation-induced emission (AIE) properties .

Properties

CAS No.

1504626-07-6

Molecular Formula

C54H84Br2F2N2S3

Molecular Weight

1055.3 g/mol

IUPAC Name

4,7-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-5,6-difluoro-2,1,3-benzothiadiazole

InChI

InChI=1S/C54H84Br2F2N2S3/c1-5-9-13-17-21-23-27-31-35-41(33-29-25-19-15-11-7-3)37-43-39-45(61-53(43)55)47-49(57)50(58)48(52-51(47)59-63-60-52)46-40-44(54(56)62-46)38-42(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h39-42H,5-38H2,1-4H3

InChI Key

JQZMVPSWTHIPKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CC1=C(SC(=C1)C2=C(C(=C(C3=NSN=C23)C4=CC(=C(S4)Br)CC(CCCCCCCC)CCCCCCCCCC)F)F)Br

Origin of Product

United States

Preparation Methods

Alkylation of Thiophene Derivatives

The synthesis begins with the cobalt(II)-catalyzed reductive alkylation of 3-bromothieno[3,2-b]thiophene to introduce the 2-octyldodecyl side chain, yielding 3-(2-octyldodecyl)thieno[3,2-b]thiophene. This step ensures solubility and processability in subsequent polymerizations.

Reaction Conditions :

  • Catalyst: Cobalt(II) chloride (CoCl₂)
  • Reducing Agent: Zinc dust
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: −78°C to room temperature
  • Yield: ~85% (crude product used without purification).

Stannylation for Coupling Readiness

The alkylated product undergoes stannylation with tributyltin chloride to form tributyl(6-(2-octyldodecyl)thieno[3,2-b]thiophen-2-yl)stannane. This intermediate facilitates efficient Stille coupling due to the enhanced reactivity of the stannane group.

Key Data :

  • $$ ^1H $$ NMR (CDCl₃, 300 MHz): δ 7.23 (s, 1H), 6.91 (s, 1H), 2.64 (d, $$ J = 6.3 \, \text{Hz} $$, 2H).
  • Purification: None required; crude product advances directly to coupling.

Stille Cross-Coupling to Assemble the Backbone

The stannylated derivative reacts with 4,7-dibromo-5,6-difluorobenzo[c]thiadiazole via Stille coupling, forming 5,6-difluoro-4,7-bis(6-(2-octyldodecyl)thieno[3,2-b]thiophen-2-yl)benzo[c]thiadiazole.

Optimized Parameters :

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
  • Solvent: Toluene/DMF (5:1 v/v)
  • Temperature: 100°C
  • Duration: 16 hours
  • Yield: 78.4% after silica column chromatography.

Bromination for Polymerization Reactivity

The final bromination step employs N-bromosuccinimide (NBS) to introduce bromine atoms at the 5-position of the thieno[3,2-b]thiophene units, yielding the target monomer.

Reaction Setup :

  • Brominating Agent: NBS (2 equivalents)
  • Solvent: Dimethylformamide (DMF)
  • Conditions: Room temperature, overnight reaction in the dark
  • Yield: 65.7% after recrystallization.

Analytical Validation :

  • $$ ^1H $$ NMR (CDCl₃, 300 MHz): δ 8.46 (s, 2H), 2.72 (d, $$ J = 7.2 \, \text{Hz} $$, 4H), 1.24 (m, 64H).
  • Molecular Weight: 1055.26 g/mol (theoretical).

Alternative Synthetic Pathways: Suzuki-Miyaura Coupling

While Stille coupling dominates literature protocols, Suzuki-Miyaura coupling offers an alternative for constructing the benzothiadiazole-thiophene backbone. This method employs diboronate esters and palladium catalysts under aqueous basic conditions.

Example Protocol :

  • Monomers: 9-(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole and 4,7-bis(5′-bromo-4′-(2-octyldodecyl)thiophen-2′-yl)-5,6-difluorobenzo[c]thiadiazole.
  • Catalyst: Pd(PPh₃)₄ (1 mol%)
  • Solvent: Xylene/NaHCO₃ (15 wt%)
  • Temperature: 131°C
  • Yield: ~75% after precipitation.

Critical Analysis of Methodologies

Stille vs. Suzuki Coupling: A Comparative Overview

Parameter Stille Coupling Suzuki Coupling
Catalyst Pd(PPh₃)₄ Pd(PPh₃)₄
Solvent Toluene/DMF Xylene/NaHCO₃
Temperature 100°C 131°C
Yield 78.4% 75%
Byproducts Tributyltin chloride Boronic acid derivatives
Scalability Moderate High

Bromination Efficiency

Bromination with NBS achieves a 65.7% yield, but competing side reactions (e.g., over-bromination) necessitate precise stoichiometry and dark conditions. Alternative brominating agents like bromine (Br₂) or dibromoisocyanurate remain unexplored but could offer higher selectivity.

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1H $$ NMR : Confirms the integration of 2-octyldodecyl protons (δ 0.85–1.24 ppm) and aromatic backbone signals (δ 7.23–8.55 ppm).
  • $$ ^{19}F $$ NMR : Validates the presence of difluoro substituents (δ −110 to −115 ppm).

Gel Permeation Chromatography (GPC)

  • Polydispersity Index (PDI) : 1.38 for polymers derived from the monomer.
  • Molecular Weight : $$ Mn = 82.3 \, \text{kDa} $$, $$ Mw = 103 \, \text{kDa} $$.

Thermal Stability

  • Decomposition Temperature ($$ T_d $$) : 388°C, indicating suitability for high-temperature processing.

Applications in Polymer Semiconductors

The monomer’s bromine termini enable polymerization via Stille or Suzuki couplings to form conjugated polymers like PffBT4T-2OD (PCE11). These polymers exhibit:

  • Power Conversion Efficiency (PCE) : >10% in organic photovoltaics.
  • Charge Carrier Mobility : $$ 10^{-3} \, \text{to} \, 10^{-2} \, \text{cm}^2/\text{V·s} $$ due to enhanced π-orbital overlap.

Chemical Reactions Analysis

Key Chemical Reactions

The following table summarizes some key chemical reactions involved in the synthesis and functionalization of 4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c] thiadiazole:

Reaction TypeReactants/ConditionsProducts/Notes
BrominationThiophene derivatives + NBSBromo-substituted thiophenes
Stille CouplingBromo-thiophene + Stannylated compoundsFormation of extended conjugated systems
Dehydrogenative CouplingBromo-thiophene + Pd catalystFormation of larger π-conjugated systems

Reactivity and Stability

This compound exhibits reactivity typical of halogenated organic compounds:

  • Nucleophilic Substitution : The presence of bromo groups allows for nucleophilic substitution reactions which can introduce various functional groups.

  • Polymerization Potential : The compound can serve as a building block for polymers used in organic electronics due to its ability to form stable thin films without significant degradation.

Role in Organic Photovoltaics

In organic photovoltaic devices, 4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c] thiadiazole acts primarily as an electron acceptor. Upon light absorption:

  • It facilitates charge separation within the active layer of solar cells.

  • Its low band gap properties enhance light absorption and charge transport efficiency.

Research indicates that devices utilizing this compound can achieve power conversion efficiencies exceeding 10%, making it a valuable component in advancing solar technology.

Influence of Side Chains

The presence of long alkyl side chains (e.g., 2-octyldodecyl) significantly affects the physical properties:

  • Solubility : Longer alkyl chains improve solubility in organic solvents which is crucial for processing into thin films.

  • Crystallinity : The branching and length of side chains influence crystallinity and packing within the solid state, impacting device performance.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole is C54_{54}H84_{84}Br2_{2}F2_{2}N2_{2}S3_{3}, with a molecular weight of approximately 1055.26 g/mol. The compound features a difluorobenzothiadiazole core that enhances its electron-withdrawing properties, making it suitable for use in low-bandgap polymer semiconductors. The presence of bromo and octyldodecyl groups contributes to its solubility and processability in organic solvents.

Organic Photovoltaics (OPVs)

1.1 Role as a Donor Material

The compound serves as a crucial building block for the synthesis of donor-acceptor copolymers used in OPVs. For instance, it has been polymerized with 5,5'-bis(trimethylstannyl)-2,2'-thiophene to form PffBT4T-2OD (PCE11), which has demonstrated power conversion efficiencies exceeding 10% in photovoltaic devices . The incorporation of the PCE11 monomer enhances light absorption and charge transport properties.

1.2 Case Study: Efficiency Improvement

Research has shown that devices utilizing PCE11 exhibit improved fill factors and short-circuit currents compared to those using conventional materials. A study reported a significant increase in power conversion efficiency when PCE11 was used in conjunction with complementary acceptors like non-fullerene materials . This highlights the versatility of PCE11 in optimizing device architectures.

Organic Light-Emitting Diodes (OLEDs)

2.1 Emissive Layer Applications

PCE11 is also explored for use in OLEDs due to its favorable electronic properties and ability to form stable films. Its incorporation into the emissive layer can enhance the luminescent efficiency and stability of OLED devices . The compound's structure allows for fine-tuning of energy levels, which is critical for achieving high-performance OLEDs.

2.2 Case Study: Enhanced Luminescence

In a comparative study of OLEDs incorporating different thiophene-based materials, devices with PCE11 showed superior brightness and color purity due to optimized energy transfer mechanisms within the emissive layer . This demonstrates the potential of PCE11 not only as a semiconductor but also as an effective light-emitting material.

Synthesis Techniques

The synthesis of 4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole typically involves palladium-catalyzed cross-coupling reactions. The process requires careful control of reaction conditions to ensure high yields and purity of the final product .

Mechanism of Action

The mechanism of action of 4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole involves its interaction with electronic and optical systems. The compound’s structure allows it to absorb and emit light in the NIR region, making it suitable for imaging applications. Its electronic properties are attributed to the conjugated system formed by the thiophene and benzo[c][1,2,5]thiadiazole units .

Comparison with Similar Compounds

4,7-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole

  • Differences : Replaces 2-octyldodecyl with shorter 2-ethylhexyl chains.
  • Impact : Reduced solubility and poorer thin-film morphology due to weaker intermolecular interactions. Photovoltaic devices using this variant exhibit lower power conversion efficiencies (PCEs) (~5.2%) compared to the 2-octyldodecyl analogue (~8.1%) .

4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole (FBT)

  • Differences : Hexyl side chains instead of 2-octyldodecyl.
  • Impact : Moderate solubility and crystallinity. OFETs fabricated with FBT show hole mobilities of ~0.03 cm²/V·s, significantly lower than the 2-octyldodecyl variant (~0.12 cm²/V·s) .

Fluorinated vs. Non-Fluorinated Analogues

4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole (Non-Fluorinated)

  • Differences : Lacks fluorine atoms at the 5,6-positions.
  • Impact : Higher LUMO energy (-3.4 eV vs. -3.8 eV for the fluorinated compound), leading to reduced electron affinity and open-circuit voltage (Voc) in OPVs. PCEs drop from 8.1% to 6.5% .

5,6-Bis(hexyloxy)-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole

  • Differences : Hexyloxy groups instead of fluorine atoms.
  • Impact : Increased steric hindrance disrupts backbone planarity, lowering charge mobility. OFET mobilities are ~0.008 cm²/V·s .

Heterocyclic Variations

4,7-Bis(5-bromo-6-(2-octyldodecyl)thieno[3,2-b]thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole (ODTTBT)

  • Differences: Replaces thiophene with thieno[3,2-b]thiophene bridges.
  • Impact : Enhanced π-conjugation and crystallinity. OPVs achieve PCEs of 9.3%, outperforming the thiophene-based compound .

4,7-Bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole (BT-2TPE)

  • Differences : Incorporates tetraphenylethylene (TPE) moieties for AIE.
  • Impact : Superior luminescence quantum yield (ΦF = 45% in aggregates) but lower charge mobility (~10⁻⁴ cm²/V·s), limiting optoelectronic applications .

Comparative Data Table

Compound Name Substituents/Modifications LUMO (eV) Hole Mobility (cm²/V·s) PCE (%) Key Applications
Target Compound (2-octyldodecyl, fluorinated) 2-Octyldodecyl, F at 5,6 -3.8 0.12 8.1 OPVs, OFETs, Phototheranostics
4,7-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,6-difluorobenzo[...] 2-Ethylhexyl, F at 5,6 -3.7 0.05 5.2 Low-cost OPVs
4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5,6-difluorobenzo[...] (FBT) Hexyl, F at 5,6 -3.6 0.03 4.8 OFETs
Non-Fluorinated Analogue 2-Octyldodecyl, no F -3.4 0.09 6.5 Flexible electronics
ODTTBT Thieno[3,2-b]thiophene bridges, F at 5,6 -3.9 0.15 9.3 High-efficiency OPVs

Key Research Findings

Fluorination reduces the LUMO by ~0.4 eV, enhancing electron transport and Voc in OPVs .

2-Octyldodecyl chains improve solubility and film morphology, enabling large-area device fabrication .

Thieno[3,2-b]thiophene bridges in ODTTBT extend conjugation, achieving record PCEs of 9.3% .

Trade-offs exist between luminescence (e.g., BT-2TPE) and charge transport (e.g., fluorinated compounds) .

Biological Activity

4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole, commonly referred to as PCE11 monomer, is a notable compound in the field of organic photovoltaics and materials science. This compound has garnered attention due to its unique structural features and potential applications in enhancing the efficiency of polymer solar cells.

The chemical structure of PCE11 includes a benzothiadiazole core, which is known for its electron-accepting properties. The presence of difluoro and bromo substituents enhances its electronic characteristics, making it a suitable candidate for organic semiconductor applications.

Key Chemical Data

PropertyValue
Molecular FormulaC54H84Br2F2N2S3
Molecular Weight1055.26 g/mol
Density1.159 g/cm³ (predicted)
Boiling Point861.0 °C (predicted)
AppearanceRed powder
pKa-3.37 (predicted)

Biological Activity

While the primary focus of research on PCE11 has been on its optoelectronic properties, some studies have explored its biological activity, particularly in relation to its use in photovoltaic applications.

Photocatalytic Properties

PCE11 has been investigated as a photocatalyst due to its ability to absorb light and facilitate electron transfer processes. Research indicates that modifications to the aryl groups in similar compounds can significantly affect their photophysical properties, including absorption and emission spectra. This can lead to enhanced photocatalytic efficiency in organic reactions .

Case Studies

  • Polymer Solar Cells : PCE11 has been incorporated into various polymer blends for solar cell applications. A study demonstrated that when combined with other polymers, it achieved power conversion efficiencies exceeding 10%. This efficiency is attributed to the compound's ability to fine-tune the energy levels within the polymer matrix, facilitating better charge separation and transport .
  • Fluorescence Studies : In a comparative study of different derivatives of benzothiadiazole compounds, it was found that PCE11 exhibited favorable fluorescence properties that could be exploited for sensing applications. The introduction of electron-donating or electron-withdrawing groups significantly influenced the fluorescence intensity and wavelength of emission, indicating potential uses in optoelectronic devices .

The biological activity of PCE11 can be linked to its electronic properties:

  • Electron Transfer : The compound's structure allows for efficient electron transfer processes, which are crucial in both photovoltaic applications and potential biological interactions.
  • Reactive Oxygen Species (ROS) Generation : Under light exposure, compounds like PCE11 can generate ROS, which may have implications in photodynamic therapy or as antimicrobial agents.

Research Findings

Recent studies have highlighted several important findings regarding the biological activity and applications of PCE11:

  • Energy Gap Modulation : The difluoro substitution enhances the electron-withdrawing ability of the benzothiadiazole unit, allowing for better modulation of the energy gap in polymer semiconductors .
  • Stability under Light Exposure : Compounds similar to PCE11 have shown improved stability under prolonged light exposure, making them suitable for long-term applications in solar energy harvesting systems .
  • Potential Antimicrobial Activity : Preliminary investigations suggest that compounds with similar structures may exhibit antimicrobial properties through ROS generation upon light activation .

Q & A

Q. What are the standard synthetic routes for preparing 4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole?

The compound is typically synthesized via cross-coupling reactions. A common approach involves:

  • Step 1 : Bromination of the central benzo[c][1,2,5]thiadiazole core to introduce halogenated sites (e.g., 4,7-dibromo derivatives, as seen in and ).
  • Step 2 : Stille or Suzuki-Miyaura coupling to attach thiophene units functionalized with bromine and alkyl chains (e.g., 5-bromo-4-(2-octyldodecyl)thiophene) .
  • Step 3 : Fluorination at the 5,6-positions of the benzothiadiazole core using fluorinating agents like Selectfluor . Key considerations include optimizing reaction temperatures (e.g., 80–120°C for coupling) and catalysts (e.g., Pd(PPh₃)₄ for Stille coupling).

Q. How can the purity and structural integrity of this compound be validated?

Methodological validation involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns and fluorine incorporation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., FW 830.83 in ).
  • Elemental Analysis : Matching calculated vs. experimental C/H/N/S ratios.
  • HPLC : To assess purity (>98% as per and ).

Advanced Research Questions

Q. How do the alkyl chain length (e.g., 2-octyldodecyl) and fluorination impact the compound’s solubility and electronic properties?

Q. What experimental strategies address contradictions in reported charge-carrier mobility values for this compound?

Discrepancies arise from varying film-processing conditions (e.g., annealing temperature, solvent additives). To resolve:

  • Controlled Film Fabrication : Use spin-coating under inert atmospheres to minimize oxidation .
  • Mobility Measurement : Compare space-charge-limited current (SCLC) and field-effect transistor (FET) methods to isolate interfacial vs. bulk effects.
  • Morphology Analysis : Atomic force microscopy (AFM) and grazing-incidence X-ray diffraction (GI-XRD) to correlate crystallinity with mobility .

Q. How can environmental degradation pathways of this compound be studied?

  • Photostability Tests : Expose thin films to UV-Vis light (e.g., AM 1.5G solar simulator) and monitor degradation via UV-Vis absorption and FTIR spectroscopy .
  • Hydrolytic Stability : Incubate in aqueous solutions at varying pH (3–10) and analyze breakdown products using LC-MS .
  • Ecotoxicity Assays : Use model organisms (e.g., Daphnia magna) to assess acute toxicity (EC₅₀ values) .

Methodological Challenges and Solutions

Q. What are the challenges in synthesizing derivatives with mixed halogen substituents (e.g., Br/F), and how can they be mitigated?

  • Challenge : Competing reactivity of bromine and fluorine during coupling reactions.
  • Solution : Use sequential functionalization—introduce bromine first (via electrophilic substitution) followed by fluorination under milder conditions (e.g., KF in DMF) .

Q. How can researchers optimize the trade-off between solubility and charge transport in thin-film devices?

  • Side-Chain Engineering : Introduce branched alkyl groups (e.g., 2-octyldodecyl) to disrupt excessive crystallinity while maintaining solubility .
  • Additive Blending : Incorporate 1,8-diiodooctane to promote molecular ordering during film drying .

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